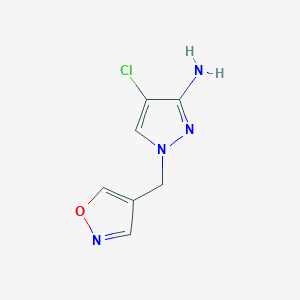![molecular formula C32H38N4O6 B15312322 rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B15312322.png)
rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-5-({(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, a cyclohexyl group, and protective groups like tert-butoxycarbonyl and fluorenylmethoxycarbonyl, which are commonly used in peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-5-({(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps:
- Formation of the pyrazole ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
- Introduction of the cyclohexyl group : The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
- Protection of amino groups : The tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups are introduced to protect the amino groups during the synthesis. This is typically done using reagents like di-tert-butyl dicarbonate and fluorenylmethoxycarbonyl chloride.
- Coupling reactions : The protected amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the pyrazole ring and the cyclohexyl group.
- Reduction : Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
- Substitution : Nucleophilic substitution reactions can take place at the protected amino groups.
- Oxidation : Reagents like potassium permanganate or chromium trioxide can be used.
- Reduction : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
- Substitution : Nucleophiles such as amines or thiols can be used under basic conditions.
- Oxidation : Oxidized derivatives of the pyrazole ring and cyclohexyl group.
- Reduction : Alcohol derivatives of the carbonyl groups.
- Substitution : Substituted amino derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of peptide synthesis.
Biology: In biological research, it can be used to study the interactions of peptides with various biological targets, such as enzymes and receptors.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of rac-5-({(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (tert-butoxycarbonyl and fluorenylmethoxycarbonyl) play a crucial role in ensuring the stability and selectivity of the compound during these interactions.
類似化合物との比較
Similar Compounds:
- N-Boc-protected amino acids : These compounds also feature the tert-butoxycarbonyl protective group.
- Fmoc-protected amino acids : These compounds contain the fluorenylmethoxycarbonyl protective group.
- Pyrazole derivatives : Compounds with a pyrazole ring structure.
Uniqueness: The uniqueness of rac-5-({(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid lies in its combination of protective groups and the presence of both a pyrazole ring and a cyclohexyl group, making it a versatile building block for various applications in research and industry.
特性
分子式 |
C32H38N4O6 |
|---|---|
分子量 |
574.7 g/mol |
IUPAC名 |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C32H38N4O6/c1-32(2,3)42-30(39)33-26-15-9-10-16-28(26)36(18-20-17-27(29(37)38)34-35(20)4)31(40)41-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h5-8,11-14,17,25-26,28H,9-10,15-16,18-19H2,1-4H3,(H,33,39)(H,37,38)/t26-,28-/m1/s1 |
InChIキー |
SXDQTNHECUQIPL-IXCJQBJRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N(CC2=CC(=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N(CC2=CC(=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


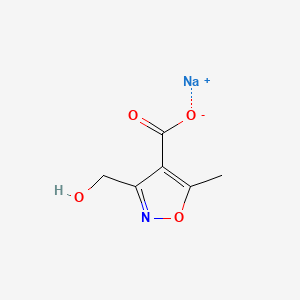
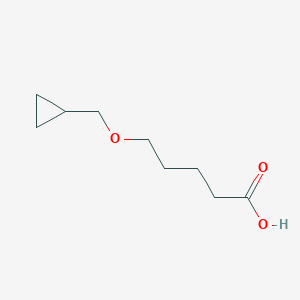
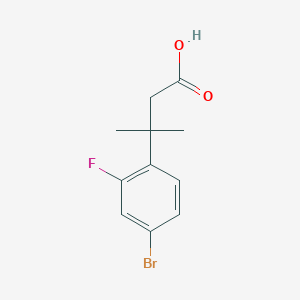

![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)
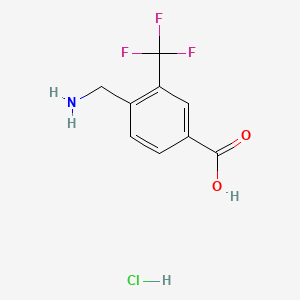
![[3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)
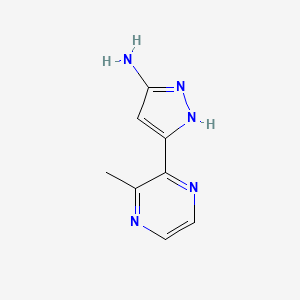
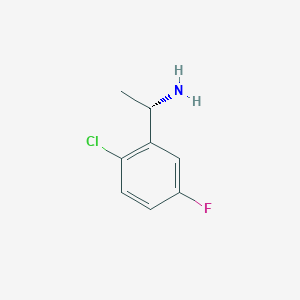
![Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15312307.png)
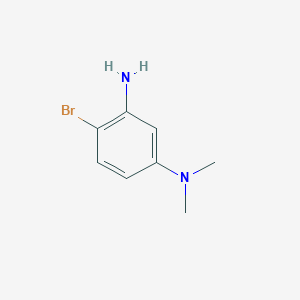
![1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)
